

An In-depth Technical Guide to 2-Chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

Cat. No.: B1347271

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-Chloro-5-methylbenzoic acid**. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Core Data Presentation

The key physicochemical properties of **2-Chloro-5-methylbenzoic acid** are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₇ ClO ₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1] |
| CAS Number | 6342-60-5 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 148-151 °C | [3] |
| Boiling Point | 291.3 °C at 760 mmHg | [3] |
| Density | 1.3 g/cm ³ | [4] |
| Flash Point | 130 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
| IUPAC Name | 2-chloro-5-methylbenzoic acid | [1] |
| Synonyms | 6-Chloro-m-toluic acid | [1] |

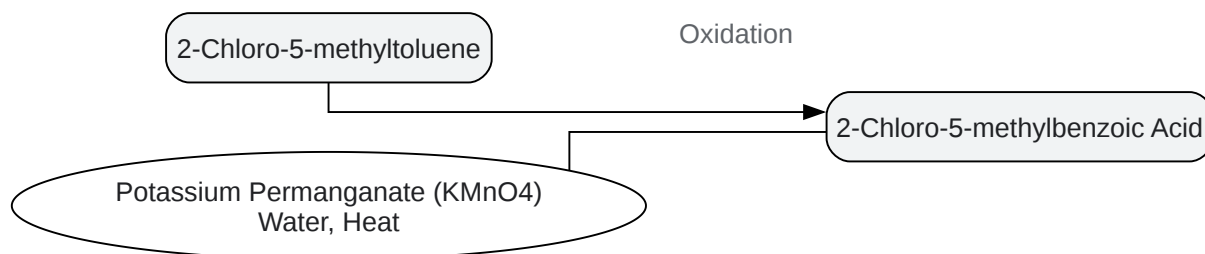
Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Chloro-5-methylbenzoic acid** are outlined below. These protocols are based on established chemical principles and analytical techniques for similar compounds.

Synthesis of 2-Chloro-5-methylbenzoic Acid

A common and effective method for the synthesis of **2-Chloro-5-methylbenzoic acid** is the oxidation of 2-chloro-5-methyltoluene.

Reaction Scheme:



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A plausible synthetic route to **2-Chloro-5-methylbenzoic acid**.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-methyltoluene.
- **Oxidizing Agent Preparation:** In a separate beaker, prepare an aqueous solution of potassium permanganate (KMnO₄).
- **Reaction:** Slowly add the potassium permanganate solution to the flask containing 2-chloro-5-methyltoluene while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
- **Reflux:** Once the addition is complete, heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The purple color of the permanganate will disappear as it is consumed.
- **Work-up:** After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
- **Acidification:** Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the **2-Chloro-5-methylbenzoic acid**.
- **Isolation and Purification:** Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to

yield pure **2-Chloro-5-methylbenzoic acid**.

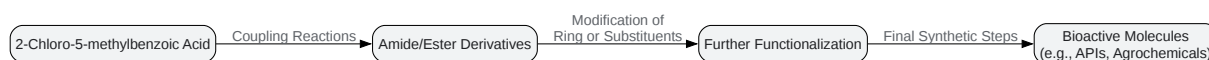
Characterization Protocols

- Sample Preparation: Dissolve a small amount of purified **2-Chloro-5-methylbenzoic acid** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Data Acquisition: Record ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Expected Signals:
 - ^1H NMR: Expect signals in the aromatic region corresponding to the protons on the benzene ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.
 - ^{13}C NMR: Expect distinct signals for each of the unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.
- Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the standard range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Expected Characteristic Absorptions:
 - O-H stretch (carboxylic acid): A very broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.[\[5\]](#)
 - C-H stretch (aromatic and alkyl): Just above and below 3000 cm^{-1} .[\[5\]](#)
 - C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm^{-1} .[\[5\]](#)
 - C=C stretch (aromatic): Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.[\[6\]](#)
 - C-O stretch: In the $1320\text{-}1210\text{ cm}^{-1}$ region.[\[5\]](#)
 - C-Cl stretch: Typically found in the $800\text{-}600\text{ cm}^{-1}$ region.

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and introduction (GC-MS).
- Ionization: Use a standard ionization technique such as Electron Impact (EI).
- Data Acquisition: Obtain the mass spectrum.
- Expected Fragmentation:
 - Molecular Ion (M^+): A peak at m/z 170, corresponding to the molecular weight of the compound.[\[1\]](#)
 - M-17 (Loss of OH): A peak at m/z 153, resulting from the loss of the hydroxyl radical from the carboxylic acid group.[\[1\]](#)[\[7\]](#)
 - M-45 (Loss of COOH): A peak at m/z 125, corresponding to the loss of the entire carboxyl group.[\[1\]](#)[\[7\]](#)
- Instrumentation: A gradient-capable HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - A: 0.1% Phosphoric acid in water.
 - B: Acetonitrile.
- Gradient Elution: A suitable gradient to ensure separation from impurities.
- Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 230 nm).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture.

Role in Synthesis and Drug Development

While no specific signaling pathways involving **2-Chloro-5-methylbenzoic acid** have been identified, its primary role in research and drug development is as a key building block for more complex molecules. Its functional groups (carboxylic acid, chloro, and methyl) allow for a variety of chemical transformations.



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Role of **2-Chloro-5-methylbenzoic acid** as a synthetic intermediate.

The carboxylic acid moiety can be readily converted into amides or esters, which is a common strategy in medicinal chemistry to modulate properties such as solubility, stability, and biological activity.[8] The chloro and methyl groups on the aromatic ring can also influence the electronic properties and steric hindrance of the molecule, and can be sites for further chemical modification. This versatility makes **2-Chloro-5-methylbenzoic acid** a valuable starting material in the synthesis of novel therapeutic agents and other functional organic compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-methylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347271#molecular-weight-of-2-chloro-5-methylbenzoic-acid]

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